(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-8-4-3-5-9-12(8)17(2)14(20-9)16-13(18)10-6-7-11(15)19-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXGCECFMNLKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Cl)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound with notable structural features that contribute to its biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Structural Characteristics
The compound features a thiophene ring , a thiazole moiety , and a carboxamide functional group , which are pivotal for its biological interactions. Its molecular formula and structure allow for significant π-π stacking interactions, enhancing its electronic properties and potential bioactivity .
Synthesis
The synthesis of (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves several steps:
- Formation of the thiazole ring.
- Introduction of the thiophene moiety.
- Coupling with the carboxamide group.
This multi-step synthesis is crucial for obtaining the desired compound with high purity and yield .
Anticancer Properties
Research indicates that (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibits significant anticancer activity . It has been evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299). The following effects were observed:
- Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of cancer cells as assessed by the MTT assay.
- Induction of Apoptosis : Flow cytometry studies indicated that it promotes apoptosis in cancer cells.
- Cell Cycle Arrest : The compound was found to cause cell cycle arrest at specific phases, thereby hindering tumor growth .
The mechanism of action involves targeting specific molecular pathways:
- Inhibition of Kinases : The compound interacts with kinases involved in cell signaling pathways such as PI3K-AKT and MAPK, which are crucial for cell survival and proliferation.
- Modulation of Inflammatory Factors : It decreases the expression levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models .
Antimicrobial Activity
In addition to its anticancer properties, (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide may also exhibit antimicrobial activity. Compounds with similar structural motifs have shown efficacy against various microbial strains, suggesting that this compound could be explored further in this area .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related benzothiazole derivatives is essential. Below is a summary table highlighting key findings from various studies:
| Compound Name | Biological Activity | Cell Lines Tested | Mechanism |
|---|---|---|---|
| (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | Anticancer | A431, A549 | PI3K-AKT pathway inhibition |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Anticancer | A431, A549 | Apoptosis induction |
| Benzothiazole derivatives | Antimicrobial | Various strains | Cell membrane disruption |
Case Studies
- Case Study on Anticancer Efficacy : A study evaluating the effects of various benzothiazole derivatives found that those structurally related to (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibited potent anticancer effects in vitro. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Inflammatory Response Modulation : Another research effort demonstrated that compounds similar to (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide could significantly reduce inflammatory markers in macrophage models, indicating potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibits promising anticancer properties. Studies have shown that it can inhibit specific cellular pathways associated with tumor growth. For instance, compounds with similar structures have been tested against various cancer cell lines, including:
- Hepatocellular Carcinoma (HePG-2)
- Breast Cancer (MCF-7)
- Prostate Cancer (PC-3)
The effectiveness of these compounds was evaluated using the MTT assay, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Properties
In addition to anticancer activity, this compound may possess antimicrobial properties. Similar compounds have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanisms often involve disruption of cellular processes or inhibition of specific enzymes essential for microbial survival .
Case Studies
Several case studies have been conducted to evaluate the efficacy of (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide:
-
Anticancer Activity Assessment :
- A study involved testing against multiple cancer cell lines using standard assays.
- Results indicated that this compound showed comparable or superior activity compared to existing drugs.
-
Molecular Docking Studies :
- Docking simulations were performed to predict binding affinities with target proteins involved in cancer progression.
- These studies provided insights into the mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
a. Thiadiazole Derivatives Compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () share structural similarities, such as imine linkages and aromatic substituents. However, the central heterocycle differs: thiadiazole (1,3,4-thiadiazole) in the analogue vs. a fused benzo[d]thiazole-thiophene system in the target compound. Thiadiazoles are known for broad-spectrum biological activities, including insecticidal and fungicidal effects , whereas benzothiazole-thiophene hybrids may exhibit enhanced metabolic stability due to reduced ring strain and increased aromatic conjugation.
b. Thiazole and Oxadiazole Hybrids
Compounds such as 2-(3',5'-dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles () feature oxadiazole rings, which are more electronegative than thiophene. This difference influences electronic properties and binding affinities. For example, oxadiazoles often exhibit stronger hydrogen-bonding interactions, while thiophene-carboxamide derivatives like the target compound may prioritize hydrophobic interactions due to methyl and chloro substituents .
Substituent Effects on Bioactivity
a. Chloro Substituents
The 5-chloro group on the thiophene ring in the target compound is analogous to 4-chlorobenzylidene substituents in . Chlorine atoms enhance electrophilicity and can improve binding to enzymatic targets, such as kinases or proteases. For instance, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide () showed kinase inhibition, suggesting chloro-substituted thiazoles/thiophenes are promising scaffolds for enzyme modulation .
b. Methyl and Dimethyl Groups
The 3,4-dimethyl groups on the benzothiazole ring increase steric bulk and lipophilicity compared to compounds like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (). Methyl groups may enhance metabolic stability by shielding reactive sites, while methylsulfanyl groups (as in ) introduce polarity, affecting solubility and bioavailability .
Pharmacological Profiles
a. Anticancer Activity
Thiazole derivatives such as 4-methyl-2-phenylthiazole-5-carbohydrazide () demonstrated potent anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2 cells). The target compound’s thiophene-carboxamide linkage and dimethylbenzothiazole moiety may similarly interact with cellular targets like tubulin or DNA topoisomerases, though empirical data are needed .
b. Antifungal and Insecticidal Activity Thiadiazole derivatives (e.g., ) exhibit fungicidal and insecticidal properties, attributed to their ability to disrupt microbial cell membranes or inhibit chitin synthesis.
Physicochemical Properties
a. Planarity and Hydrogen Bonding Crystal structures of related compounds () reveal planar geometries stabilized by intramolecular hydrogen bonds (e.g., C–H···N). The target compound’s dimethyl groups may disrupt planarity slightly, reducing crystal packing efficiency compared to analogues with hydrogen-bond donors like –NH or –OH .
b. Solubility and Lipophilicity The chloro and dimethyl substituents increase logP values, suggesting higher lipophilicity than compounds with polar groups (e.g., methylsulfanyl in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation optimization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of thiophene-2-carboxamide derivatives with substituted benzo[d]thiazole precursors. Key steps include:
- Step 1 : Formation of the benzo[d]thiazol-2(3H)-ylidene scaffold via cyclization of 3,4-dimethylbenzothiazole derivatives under reflux with acetic acid or DMF .
- Step 2 : Amide coupling using thiophene-2-carbonyl chloride, optimized under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Characterization : Intermediates are validated via IR (C=O stretch at ~1650–1680 cm⁻¹, C=N at ~1600 cm⁻¹), ¹H/¹³C NMR (distinct peaks for thiophene protons at δ 6.8–7.5 ppm and benzo[d]thiazole methyl groups at δ 2.1–2.5 ppm), and mass spectrometry (M⁺ ion matching molecular formula C₁₄H₁₀ClN₂OS₂) .
Q. How is the stereochemical configuration (E/Z) of the imine group confirmed in this compound?
- Methodology : The E-configuration is determined via:
- NOESY NMR : Absence of nuclear Overhauser effect between the thiophene ring and benzo[d]thiazole methyl groups .
- X-ray crystallography : Crystallographic data showing antiperiplanar alignment of the thiophene carboxamide and benzo[d]thiazole substituents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., Bacillus subtilis IC₅₀ ranging from 8–32 µg/mL across studies) are addressed by:
- Structural benchmarking : Comparing substituent effects (e.g., 3,4-dimethyl vs. 4-chlorophenyl groups) on bioactivity using molecular docking to identify key interactions with bacterial enoyl-ACP reductase .
- Assay standardization : Re-evaluating MIC values under consistent conditions (e.g., pH 7.4, 37°C) to control for environmental variability .
Q. How do reaction conditions influence the formation of by-products during synthesis?
- Experimental Design :
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor imine formation but may generate hydrazone by-products if residual hydrazine is present .
- Catalytic optimization : Use of anhydrous sodium acetate reduces side reactions (e.g., hydrolysis of the carboxamide group) during reflux .
- Analytical validation : By-products are identified via HPLC-MS with reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate binding stability to human cyclooxygenase-2 (COX-2) over 100 ns trajectories, analyzing RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values for substituents) with anti-inflammatory activity (R² > 0.85) .
Experimental Design & Data Analysis
Q. How are spectroscopic data interpreted to distinguish this compound from its structural analogs?
- Comparative analysis :
- ¹H NMR : Differentiation via chemical shifts of the allyl group (δ 4.8–5.2 ppm for CH₂=CH₂ in analogs vs. absence in the target compound) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of Cl⁻ at m/z 35.5) confirm chloro-substitution .
Q. What protocols mitigate hazards during synthesis (e.g., handling diazo compounds)?
- Safety protocols :
- Diazo intermediates : Use explosion-proof equipment and avoid grinding; stabilize with moistened silica gel during storage .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to manage volatile by-products (e.g., SO₂ from thiazole ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
